2-Chloro-6-nitroaniline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37398. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

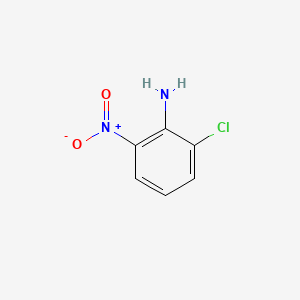

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTXWUCYIOPNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227690 | |

| Record name | 2-Chloro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-11-9 | |

| Record name | 2-Chloro-6-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-6-nitroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R43Y9JM7M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-6-nitroaniline CAS number 769-11-9

An In-depth Technical Guide to 2-Chloro-6-nitroaniline (CAS: 769-11-9)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. Eschewing a rigid template, this guide is structured to deliver field-proven insights into the compound's core characteristics, from its fundamental physicochemical properties to its synthesis, reactivity, and safe handling.

Core Compound Profile and Physicochemical Properties

This compound (C₆H₅ClN₂O₂) is a substituted aniline derivative featuring chloro and nitro groups ortho to the amine functionality.[1][2] This specific arrangement of electron-withdrawing groups significantly influences the molecule's reactivity, acidity, and overall utility as a synthetic building block. The compound typically appears as a pale yellow to orange solid.[1][3]

Its strategic importance lies in its role as a precursor for more complex molecules, including pharmaceuticals and dyes, where the functional groups can be selectively modified.[1][4]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source(s) |

| CAS Number | 769-11-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1][2][4][6] |

| Molecular Weight | 172.57 g/mol | [1][2][3][6] |

| Melting Point | 74-80 °C | [1][3][7] |

| Boiling Point | 284.3 °C (Predicted) | [1][6][7] |

| Density | 1.494 g/cm³ (Predicted) | [1][6][7] |

| Appearance | Pale yellow solid | [1] |

| Solubility | Soluble in hot ethanol, acetic acid, dimethylformamide | [1] |

| pKa | 2.41 (Predicted) | [1][7][8] |

| LogP | 2.90 | [6] |

| ¹³C NMR Shifts (ppm) | 145.4, 134.1, 127.8, 126.1, 122.9, 118.8 | [9] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most logically achieved through the electrophilic aromatic substitution of 2-nitroaniline. The existing amino and nitro groups direct the regioselectivity of the incoming electrophile (chlorine). The strongly activating, ortho-para directing amino group and the strongly deactivating, meta-directing nitro group work in concert. The position ortho to the amino group (C6) is sterically hindered and electronically activated, making it a prime target for chlorination.

Caption: Workflow for the synthesis of this compound.

Protocol 1: Laboratory Scale Synthesis via Chlorination

This protocol is based on established principles for the chlorination of nitroanilines.[10][11] The causality for using a concentrated acid medium is to protonate the starting material, rendering it soluble and controlling reactivity, while heating accelerates the reaction rate.

-

Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, suspend 2-nitroaniline (1.0 mol) in 4-6 N aqueous hydrochloric acid.

-

Heating: Heat the mixture to reflux (approximately 95-110 °C) with vigorous stirring until the solid dissolves.[10][11]

-

Chlorination: Bubble chlorine gas (Cl₂) through the solution at a steady rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold water to remove residual acid, followed by recrystallization from ethanol to yield pure this compound.

This self-validating system relies on analytical monitoring (TLC/HPLC) to confirm the consumption of starting material and the formation of the desired product before proceeding to isolation, ensuring efficiency and purity.

Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from the distinct reactivity of its three functional groups. It serves as a versatile intermediate for constructing more complex molecules, particularly in the pharmaceutical and dye industries.[4]

-

Amino Group (-NH₂): Can be diazotized and subsequently replaced (Sandmeyer reaction) or can undergo acylation or alkylation.

-

Nitro Group (-NO₂): Can be readily reduced to an amino group, forming a diamine derivative. This opens pathways to synthesizing heterocyclic compounds like benzimidazoles.

-

Chloro Group (-Cl): Can be displaced via nucleophilic aromatic substitution, although this is less favorable due to the presence of two other electron-withdrawing groups.

Its role as a key intermediate in the synthesis of biologically active compounds makes it highly valuable for drug discovery professionals.[4]

Caption: Reactivity pathways of this compound.

Analytical Characterization

Accurate characterization is crucial for verifying the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques is employed.

Protocol 2: HPLC Purity Analysis

This reverse-phase HPLC method is designed to separate this compound from potential impurities.[12] The choice of a C18 column is based on the compound's moderate polarity, while the acetonitrile/water mobile phase allows for effective elution.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v), with 0.1% phosphoric acid added to the aqueous phase to ensure sharp peak shapes.[12] For MS compatibility, formic acid should be used instead of phosphoric acid.[12]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of ~1 mg/mL.

Safety and Toxicology

Understanding the hazards associated with this compound is paramount for safe handling in a laboratory or industrial setting. Researchers must use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Pictogram | Signal Word | Hazard Statement Code | Hazard Statement | Source(s) |

| Acute Toxicity (Oral) | GHS07 | Warning | H302 | Harmful if swallowed | |

| Skin Sensitization | GHS07 | Warning | H317 | May cause an allergic skin reaction | |

| Skin Irritation | GHS07 | Warning | H315 | Causes skin irritation | [3] |

| Eye Irritation | GHS07 | Warning | H319 | Causes serious eye irritation | [3] |

| STOT Single Exposure | GHS07 | Warning | H335 | May cause respiratory irritation | [3] |

In case of exposure, immediate action is required. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[13] Always consult the Safety Data Sheet (SDS) before handling this compound.

References

- 1. chembk.com [chembk.com]

- 2. 769-11-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. 769-11-9 this compound AKSci J98106 [aksci.com]

- 4. a2bchem.com [a2bchem.com]

- 5. This compound | 769-11-9 [chemicalbook.com]

- 6. This compound | CAS#:769-11-9 | Chemsrc [chemsrc.com]

- 7. This compound CAS#: 769-11-9 [amp.chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. patents.justia.com [patents.justia.com]

- 11. US4414415A - Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process - Google Patents [patents.google.com]

- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Physicochemical Properties of 2-Chloro-6-nitroaniline for Research and Development

Abstract: 2-Chloro-6-nitroaniline (CAS No. 769-11-9) is a pivotal chemical intermediate in the synthesis of a diverse range of organic compounds, including dyes, pharmaceuticals, and agrochemicals.[1] A thorough understanding of its physicochemical properties is fundamental for its effective application in laboratory research and industrial process development. This guide provides a comprehensive technical overview of this compound, detailing its core physical and chemical characteristics, spectroscopic signature, solubility behavior, and essential safety protocols. The methodologies for determining these properties are presented with an emphasis on the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can leverage this molecule to its full potential in a safe and controlled manner.

Core Molecular and Physical Properties

This compound is a substituted aromatic amine characterized by the presence of both an electron-withdrawing nitro group and a halogen substituent ortho to the amino group. These functional groups profoundly influence its chemical reactivity, solubility, and spectroscopic behavior. The compound typically presents as a pale yellow solid or crystalline powder.[1][2]

A summary of its fundamental properties is provided below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 769-11-9 | [1][3] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1][4][5] |

| Molecular Weight | 172.57 g/mol | [1][4][5] |

| Appearance | Pale yellow solid/crystals | [1][2] |

| Melting Point | 74-75 °C | [1][2][6] |

| Boiling Point | 284.3 ± 20.0 °C (Predicted) | [1][2][4] |

| Density | 1.494 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | 2.41 (for the protonated amine, 25 °C) | [1][2][6] |

| LogP (Octanol/Water) | ~2.9 | [4][6] |

The pKa of 2.41 is a critical parameter, indicating that this compound is a very weak base.[1][2][6] The strong electron-withdrawing effects of the ortho-chloro and ortho-nitro groups significantly reduce the electron density on the nitrogen atom of the amino group, making it less available for protonation compared to aniline (pKa ≈ 4.6). This low basicity must be considered when designing reactions in acidic media or performing extractions.

The LogP value of approximately 2.9 suggests that the compound is moderately lipophilic.[4][6] This property is crucial for predicting its solubility in organic solvents versus aqueous media and provides initial insights for drug development professionals regarding its potential to cross biological membranes.

Spectroscopic and Chromatographic Characterization

Structural confirmation and purity assessment are paramount. A multi-technique approach involving spectroscopy and chromatography provides a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for unambiguous structure elucidation. For this compound, both ¹H and ¹³C NMR are informative.

-

¹H NMR: The aromatic region will display three distinct signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, complex splitting (doublets of doublets, triplets) is expected, and the chemical shifts will be influenced by the electronic effects of the substituents. The amino group protons (–NH₂) will typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

-

¹³C NMR: Six signals are expected for the six unique carbon atoms in the aromatic ring. The carbons directly attached to the substituents (C-Cl, C-NO₂, C-NH₂) will have characteristic chemical shifts that can be predicted and confirmed.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to better resolve N-H proton signals.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard parameters for acquisition are typically sufficient.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Interpretation: Integrate the ¹H signals, determine the coupling constants (J-values), and assign the signals to the respective protons. Assign the ¹³C signals based on chemical shifts and, if necessary, by using advanced techniques like HSQC or HMBC.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretching: The amino group will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric vibrations.

-

N-O Stretching: The nitro group exhibits two strong, characteristic absorption bands: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

Aromatic Region: C-H stretching vibrations appear above 3000 cm⁻¹, and C=C ring stretching vibrations are seen in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretching: A band in the 600-800 cm⁻¹ region can often be attributed to the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a separation technique like Gas Chromatography (GC-MS), is essential for confirming the molecular weight and providing fragmentation data that supports the proposed structure.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 172.

-

Isotopic Pattern: A key feature will be the characteristic isotopic pattern of chlorine. There will be two prominent peaks for the molecular ion: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2⁺) at m/z 174. This isotopic signature is a definitive confirmation of the presence of one chlorine atom.

Solubility Profile and Determination

The solubility of this compound is a critical factor for its use in synthesis and formulation. It is reported to be soluble in hot ethanol, acetic acid, and dimethylformamide.[1] For quantitative analysis, a standardized method is required.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This method is the gold standard for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

-

System Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., ethanol, water, ethyl acetate) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials in a temperature-controlled shaker or water bath (e.g., at 25 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a calibrated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factor.

The choice of the shake-flask method is based on its reliability in achieving a true thermodynamic equilibrium between the solute and solvent, providing highly reproducible and accurate solubility data.[7]

Synthesis and Reactivity Overview

While various synthetic routes exist for nitroanilines, a common strategy involves the nucleophilic aromatic substitution of a suitably activated precursor. For instance, the synthesis of 2-nitroaniline can be achieved by reacting 2-nitrochlorobenzene with ammonia.[8] A plausible route to this compound would involve the ammonolysis of 1,2-dichloro-3-nitrobenzene, where the chlorine at the 2-position is activated by both ortho and para nitro groups, making it susceptible to substitution.

The reactivity of this compound is dictated by its three functional groups:

-

Amino Group: Can be diazotized to form a diazonium salt, a versatile intermediate for introducing other functional groups. It can also be acylated or alkylated.

-

Nitro Group: Can be reduced to an amino group, yielding 2-chloro-1,6-diaminobenzene, a valuable building block for heterocyclic synthesis.

-

Aromatic Ring: The ring is generally deactivated towards electrophilic substitution due to the nitro group, but the amino group can direct substitution under specific conditions.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and may cause allergic skin reactions.[1][2]

| Safety Aspect | Recommendation | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H302: Harmful if swallowedH317: May cause an allergic skin reaction | [3] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, lab coat. | [1][9] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. | [9] |

| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C. Keep in a dark place to prevent degradation. | [1][2][6] |

| Incompatibilities | Strong oxidizing agents, strong acids. | [1][9] |

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 769-11-9 [amp.chemicalbook.com]

- 3. This compound | 769-11-9 [chemicalbook.com]

- 4. This compound | CAS#:769-11-9 | Chemsrc [chemsrc.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound|lookchem [lookchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Chloro-6-nitroaniline (C₆H₅ClN₂O₂)

Executive Summary

This technical guide provides a comprehensive overview of 2-Chloro-6-nitroaniline (CAS No: 769-11-9), a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. This document delves into the compound's fundamental molecular and physical properties, offers a detailed, field-proven synthesis protocol with mechanistic insights, explores its applications as a strategic building block, and outlines critical safety and handling procedures. The guide is structured to serve as a practical and authoritative resource, enabling scientists to leverage the unique reactivity of this molecule effectively and safely in their development pipelines.

Compound Identification and Core Properties

This compound is a substituted aromatic amine whose chemical behavior is dictated by the interplay of its three functional groups: an amine (-NH₂), a chloro (-Cl), and a nitro (-NO₂) group. The ortho-positioning of the chloro and nitro groups relative to the amine function sterically hinders and electronically deactivates the amine, imparting unique reactivity that is highly valuable in multi-step organic synthesis.

Molecular and Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and process control.

| Parameter | Value | Source(s) |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 769-11-9 | --INVALID-LINK-- |

| Molecular Formula | C₆H₅ClN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 172.57 g/mol | --INVALID-LINK-- |

| Appearance | Pale yellow solid | --INVALID-LINK-- |

| Melting Point | 74-75 °C | --INVALID-LINK-- |

| Boiling Point | 284.3 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.494 g/cm³ (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in hot ethanol, acetic acid, and dimethylformamide. | --INVALID-LINK-- |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound presents a regioselectivity challenge. Direct chlorination of 2-nitroaniline is often unselective, leading to a mixture of chlorinated products. A more controlled and reliable approach is the direct amination of a suitable precursor, such as m-chloronitrobenzene. This method, detailed in patent literature, offers a viable route to the desired isomer.[1]

Synthesis via Direct Amination of m-Chloronitrobenzene

This protocol is based on the vicarious nucleophilic substitution (VNS) of hydrogen, a powerful method for introducing nucleophiles onto electron-deficient aromatic rings. Here, m-chloronitrobenzene is aminated using an O-alkylhydroxylamine in the presence of a strong base.

Expertise & Rationale: The choice of m-chloronitrobenzene as the starting material is strategic. The nitro group strongly activates the aromatic ring towards nucleophilic attack. The use of a potent base like potassium tert-butoxide is essential to deprotonate the aminating agent and facilitate the formation of the sigma-complex intermediate, which is a hallmark of the VNS mechanism. The reaction yields a mixture of isomers, from which the target this compound can be isolated.

Experimental Protocol[1]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve m-chloronitrobenzene (2 mmol) and O-methylhydroxylamine (2.5 mmol) in 3 mL of N,N-dimethylformamide (DMF).

-

Base Preparation: In a separate flask, prepare a solution of potassium tert-butoxide (6 mmol) in 7 mL of DMF.

-

Reaction Execution: At room temperature (25 °C), add the solution of m-chloronitrobenzene and O-methylhydroxylamine dropwise to the potassium tert-butoxide solution over 5 minutes with vigorous stirring.

-

Reaction Monitoring: Stir the resulting reaction mixture at 25 °C for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the mixture with methylene chloride or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The resulting crude product is a mixture of isomers. Isolate the target compound, this compound (yield: 41%), using silica gel column chromatography.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via direct amination.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of more complex, biologically active molecules. Its utility stems from the differential reactivity of its functional groups.

-

Precursor for Heterocycles: The primary application of nitroanilines is as precursors to phenylenediamines via reduction of the nitro group. The resulting 2-chloro-1,6-diaminobenzene can then be used to construct a wide range of heterocyclic systems, such as benzimidazoles, which are core scaffolds in many pharmaceuticals.[2]

-

Intermediate for Dyes and Agrochemicals: Substituted anilines are foundational components in the synthesis of azo dyes and various pesticides. The specific substitution pattern of this compound can be exploited to tune the color of dyes or the biological activity of agrochemicals.

-

Role in Medicinal Chemistry: Aromatic nitro compounds are integral to numerous drugs.[3] The nitro group can act as a bioisostere or be reduced in vivo to a hydroxylamine or amine, which may be critical for the drug's mechanism of action.[4] While direct applications of this specific isomer are not widely documented, its structural motifs are present in molecules explored as potential inhibitors for cancer and HIV. The presence of the chloro and nitro groups allows for further synthetic modifications, making it a versatile starting point for creating libraries of compounds for screening.

Role as a Synthetic Intermediate

Caption: Synthetic utility of this compound leading to diverse chemical scaffolds.

Safety, Handling, and Storage

Proper handling of this compound is imperative to ensure laboratory safety. The compound is classified with specific hazards that necessitate stringent control measures.

Hazard Identification

| GHS Pictogram | Signal Word | Hazard Statements |

|

| Warning | H302: Harmful if swallowed. H317: May cause an allergic skin reaction. |

Data sourced from Sigma-Aldrich Safety Data Sheet.

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected prior to use. Avoid direct contact.

-

Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional protective clothing.

-

-

Hygiene Practices: Avoid formation of dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and prevent dust formation. Collect the spilled solid using a method that does not generate dust (e.g., gentle sweeping with a soft brush and dustpan) and place it in a sealed container for disposal.

Storage Guidelines

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Atmosphere: For long-term stability and to prevent degradation, store under an inert atmosphere (e.g., nitrogen or argon).

-

Light: Keep the container in a dark place to prevent photochemical reactions.

Conclusion

This compound is a chemical intermediate with significant value in synthetic chemistry. Its molecular weight of 172.57 g/mol and formula C₆H₅ClN₂O₂ define a structure with versatile reactivity. The synthesis protocol provided herein offers a reliable method for its preparation, enabling researchers to access this key building block. Its utility as a precursor for pharmaceuticals, dyes, and other complex organic molecules underscores its importance in various stages of chemical product development. Adherence to the outlined safety and handling procedures is essential for mitigating risks and ensuring a safe research environment.

References

- 1. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]

- 2. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 4. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]

The Solubility of 2-Chloro-6-nitroaniline in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-6-nitroaniline (CAS 769-11-9), a key intermediate in various synthetic processes within the pharmaceutical and chemical industries.[1] While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes foundational principles of solubility, leverages data from structurally analogous compounds, and provides a robust experimental framework for its determination. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction: The Significance of this compound

This compound is a substituted aromatic amine characterized by the presence of a chloro and a nitro group ortho to the amine functionality on a benzene ring. These functional groups impart specific chemical reactivity and physical properties, making it a valuable precursor in the synthesis of dyes, pigments, and a range of biologically active molecules.[1][2] Understanding its solubility is a critical first step in process development, as it directly influences reaction kinetics, crystallization, and the bioavailability of downstream active pharmaceutical ingredients (APIs). Poor solubility can present significant challenges, leading to issues in formulation and potentially compromising therapeutic efficacy.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. Key properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 769-11-9 | [2][3] |

| Molecular Formula | C₆H₅ClN₂O₂ | [2][3] |

| Molecular Weight | 172.57 g/mol | [2][3] |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 74-75 °C | [2][4] |

| Boiling Point | 284.3 ± 20.0 °C (Predicted) | [4] |

| Density | 1.5 ± 0.1 g/cm³ | |

| LogP (Octanol/Water) | 2.90 - 2.93 | [3] |

| pKa | 2.41 (Predicted) | [2][4] |

The relatively high LogP value indicates a preference for lipophilic (non-polar) environments over aqueous media, suggesting limited water solubility but better solubility in organic solvents.

Theoretical Framework: Intermolecular Forces and Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] The solubility of this compound is governed by the balance of intermolecular forces between the solute molecules and the solvent molecules.

-

Hydrogen Bonding: The amine (-NH₂) group can act as a hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) group and the nitrogen of the amine group can act as hydrogen bond acceptors.[3] Solvents that can participate in hydrogen bonding (polar protic solvents like alcohols) are expected to be effective at solvating this molecule.

-

Dipole-Dipole Interactions: The nitro and chloro groups are strongly electron-withdrawing, creating a significant molecular dipole. Polar aprotic solvents (e.g., acetone, ethyl acetate) with large dipole moments can interact favorably with these permanent dipoles.[5]

-

Van der Waals Forces: These non-specific interactions are present in all systems and will be the primary mode of interaction with non-polar solvents (e.g., toluene, hexane).

The ortho positioning of the bulky chloro and nitro groups to the amine group may introduce steric hindrance, potentially influencing the extent of intermolecular hydrogen bonding between solute molecules and with solvent molecules.

Caption: Intermolecular forces governing solubility.

Solubility Profile: Qualitative Data and Comparative Analysis

Direct, quantitative solubility data for this compound is sparse in the available literature. However, qualitative reports indicate that it is soluble in hot ethanol, acetic acid, and dimethylformamide.[2]

To build a more comprehensive, albeit predictive, profile, it is instructive to examine the experimentally determined solubility of structurally similar isomers. Data for 2-chloro-5-nitroaniline and 4-chloro-2-nitroaniline, which share the same molecular formula and functional groups, provide valuable insight into the expected behavior of this compound.

Table 2: Comparative Solubility of Chloro-Nitroaniline Isomers in Organic Solvents

| Solvent | Solvent Type | 2-Chloro-5-nitroaniline Solubility Order | 4-Chloro-2-nitroaniline Solubility Order | Predicted this compound Behavior |

| N-Methylpyrrolidone (NMP) | Polar Aprotic | 1st (Highest) | 1st (Highest) | Very High Solubility |

| Acetone | Polar Aprotic | 2nd | --- | High Solubility |

| Ethyl Acetate | Polar Aprotic | 5th | 2nd (tie) | Good Solubility |

| Acetonitrile | Polar Aprotic | 6th | 2nd (tie) | Good Solubility |

| 1,4-Dioxane | Polar Aprotic | 4th | 3rd | Good Solubility |

| Ethanol | Polar Protic | 8th | 5th | Moderate Solubility |

| Methanol | Polar Protic | 10th | 4th | Moderate Solubility |

| n-Propanol | Polar Protic | 9th | 6th | Moderate Solubility |

| Isopropanol | Polar Protic | 12th (Lowest) | 7th | Lower Solubility |

| Toluene | Non-Polar | 7th | --- | Low to Moderate Solubility |

| Cyclohexane | Non-Polar | --- | 10th | Very Low Solubility |

Data for 2-chloro-5-nitroaniline and 4-chloro-2-nitroaniline is derived from mole fraction data at a constant temperature and presented as a ranked order of solubility. Source:[6][7]

Analysis and Causality:

-

Polar Aprotic Solvents: The highest solubilities are consistently observed in polar aprotic solvents like NMP, acetone, and ethyl acetate.[6][7] This is attributable to the strong dipole-dipole interactions between the solvent and the highly polarized solute molecule.

-

Polar Protic Solvents: Alcohols like methanol and ethanol show moderate solubility.[6][7] While they can form hydrogen bonds, the energy required to break the strong hydrogen bonds within the solvent (solvent-solvent interactions) and the crystal lattice energy of the solute must be overcome, leading to more moderate solubility compared to top-tier aprotic solvents. The decrease in solubility with increasing alkyl chain length (ethanol > n-propanol > isopropanol) is expected due to the decreasing polarity of the alcohol.[6]

-

Non-Polar Solvents: Solubility is significantly lower in non-polar solvents like toluene and especially cyclohexane.[6][7] These solvents can only engage in weak van der Waals forces, which are insufficient to overcome the strong solute-solute interactions in the crystal lattice.

Based on this comparative analysis, this compound is predicted to exhibit its highest solubility in polar aprotic solvents and moderate to low solubility in polar protic and non-polar solvents, respectively.

Experimental Protocol for Accurate Solubility Determination

For applications requiring precise solubility values, experimental determination is imperative. The isothermal equilibrium (or "shake-flask") method is the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (HPLC grade)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Equilibration (Shake-Flask):

-

Add an excess amount of solid this compound to a vial (enough to ensure a solid phase remains at equilibrium).

-

Add a precise volume of the selected solvent (e.g., 5 mL).

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker (e.g., 25 °C ± 0.5 °C).

-

Agitate the slurry for a predetermined period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

-

-

Sample Separation:

-

After equilibration, cease agitation and allow the vial to stand at the same constant temperature for at least 2 hours to allow undissolved solids to sediment.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at the controlled temperature.

-

Carefully draw the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This clear filtrate is the saturated solution.

-

-

Quantification:

-

Accurately dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the range of the calibration standards.

-

Analyze the calibration standards and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometric method.

-

For HPLC, monitor at the wavelength of maximum absorbance (λmax) for this compound.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

Express the final solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound remains limited, a robust understanding of its likely behavior can be established through the fundamental principles of intermolecular forces and comparative analysis with structurally related isomers. It is predicted to be most soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and poorly soluble in non-polar solvents. For applications in synthesis, purification, and formulation where precision is paramount, the isothermal equilibrium method detailed in this guide provides a reliable and self-validating framework for obtaining the critical solubility data necessary for successful research and development.

References

An In-depth Technical Guide to the Thermal Properties of 2-Chloro-6-nitroaniline

Executive Summary: The Criticality of Thermal Properties in the Application of 2-Chloro-6-nitroaniline

This compound (CAS No: 769-11-9) is a pivotal chemical intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and agrochemicals.[1][2] Its molecular structure, featuring an aniline backbone substituted with both a chloro and a nitro group, imparts specific reactivity and physical characteristics that are fundamental to its utility. A thorough understanding of its thermal properties, specifically its melting and boiling points, is not merely academic. These parameters are critical for process optimization, purification strategies, safety protocols, and ensuring the integrity of the final products. This guide provides a comprehensive analysis of the melting and boiling points of this compound, grounded in established physicochemical data and supplemented with detailed, field-proven experimental methodologies for their verification.

Physicochemical and Thermal Data Synopsis

The thermal behavior of a compound is a direct manifestation of its molecular structure and the intermolecular forces at play. For this compound, the presence of a hydrogen-bond-donating amine group, an electron-withdrawing nitro group, and a halogen substituent creates a complex interplay of dipole-dipole interactions, hydrogen bonding, and van der Waals forces, which collectively dictate its physical state at various temperatures.

| Property | Value | Source(s) |

| Melting Point | 74-75 °C | [1][3] |

| Boiling Point | 284.3 °C (at 760 mmHg) | [1][4][3][5] |

| Molecular Formula | C6H5ClN2O2 | [1][5] |

| Molecular Weight | 172.57 g/mol | [5] |

| Appearance | Pale yellow solid | [1] |

| Density | 1.494 g/cm³ | [4][3] |

| Flash Point | 125.8 °C | [4][5] |

| Solubility | Soluble in hot ethanol, acetic acid, and dimethylformamide | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [3] |

The Science Behind Phase Transitions: A Closer Look at this compound

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. This phase change occurs when the thermal energy of the molecules overcomes the lattice energy holding the crystal structure together. For this compound, the relatively high melting point of 74-75 °C is indicative of strong intermolecular forces. The sharp, narrow range of this melting point is a key indicator of high purity. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The reported boiling point of 284.3 °C at 760 mmHg suggests that significant thermal energy is required to overcome the intermolecular attractive forces in the liquid state and allow molecules to escape into the vapor phase. It is crucial to note the pressure dependence of the boiling point; at reduced pressures (e.g., under vacuum), the boiling point will be significantly lower, a principle often exploited in the purification of high-boiling compounds to prevent thermal decomposition.

Experimental Protocol: High-Fidelity Melting Point Determination

The determination of a sharp melting point is a fundamental technique for assessing the purity of a crystalline organic compound. The capillary method described here is a standard, reliable procedure.

Causality and Rationale

The choice of a slow heating rate (1-2 °C per minute) as the sample approaches its melting point is critical. A rapid heating rate does not allow for thermal equilibrium to be established between the sample, the thermometer, and the heating block, leading to an erroneously high and broad melting point reading. A sharp, narrow melting range (typically ≤ 1 °C) is a hallmark of a pure substance.

Step-by-Step Methodology

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount is loaded into a capillary tube (sealed at one end) to a depth of 2-3 mm. The sample should be tightly packed by tapping the tube.

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Heating (Initial Phase): Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (74 °C).

-

Slow Heating (Determination Phase): Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation and Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range T1-T2.

Workflow Visualization

Caption: Workflow for Melting Point Determination.

Experimental Protocol: Boiling Point Determination by Distillation

Given the high boiling point of this compound, a standard distillation setup is appropriate for its determination at atmospheric pressure. This method identifies the boiling point as the temperature at which a stable equilibrium exists between the liquid and vapor phases.

Causality and Rationale

The key to an accurate boiling point measurement is ensuring that the thermometer bulb is positioned correctly—just below the side arm of the distillation head. This placement guarantees that the measured temperature is that of the vapor in equilibrium with the boiling liquid, not the superheated liquid itself. The collection of the first few drops of distillate confirms that the entire apparatus has reached thermal equilibrium.

Step-by-Step Methodology

-

Apparatus Assembly: Assemble a standard distillation apparatus using a round-bottom flask, a distillation head with a calibrated thermometer, a condenser, and a receiving flask.

-

Sample and Boiling Chips: Place a small volume of this compound and a few boiling chips into the round-bottom flask. Boiling chips are essential to prevent bumping and ensure smooth boiling.

-

Heating: Begin heating the flask gently using a heating mantle.

-

Observation: As the liquid heats, a ring of condensing vapor will rise through the apparatus.

-

Equilibrium and Measurement: The boiling point is the temperature that remains constant on the thermometer as the vapor bathes the thermometer bulb and the first drops of distillate are collected in the receiving flask.

-

Recording: Record the stable temperature reading from the thermometer. It is also critical to record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

Workflow Visualization

Caption: Workflow for Boiling Point Determination.

Synthesis and Industrial Relevance

This compound is typically synthesized via the amination of 2-nitrochlorobenzene, where the chloro group is displaced by ammonia. This reaction is a cornerstone of industrial aromatic chemistry.[6] The compound serves as a crucial precursor. For instance, its derivatives are used in creating specialized dyes and pigments. In the pharmaceutical sector, substituted anilines are common scaffolds for building more complex, biologically active molecules. Similarly, in agrochemical development, it can be a starting material for certain classes of herbicides and pesticides.

Safety, Handling, and Storage

As a nitroaromatic compound, this compound requires careful handling.

-

Hazards: It is harmful if swallowed (H302) and may cause an allergic skin reaction (H317).[7]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.[1]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, under an inert atmosphere (like nitrogen or argon) at temperatures between 2-8 °C to maintain its stability and purity.[3][7]

References

- 1. chembk.com [chembk.com]

- 2. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique [mdpi.com]

- 3. This compound CAS#: 769-11-9 [amp.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | CAS#:769-11-9 | Chemsrc [chemsrc.com]

- 6. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 7. This compound | 769-11-9 [sigmaaldrich.com]

An In-Depth Technical Guide to the Spectral Analysis of 2-Chloro-6-nitroaniline

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Analytical Imperative for 2-Chloro-6-nitroaniline

This compound is a key aromatic intermediate in the synthesis of a diverse array of organic molecules, including pharmaceuticals, dyes, and agrochemicals. Its utility stems from the unique reactivity conferred by the ortho- and para-directing amino group, the electron-withdrawing nitro group, and the sterically influential and electron-withdrawing chloro substituent. The precise arrangement of these functional groups dictates the molecule's chemical behavior and, ultimately, the success of synthetic endeavors.

For the researcher or drug development professional, an unambiguous structural confirmation of this compound is not merely a procedural formality but a cornerstone of scientific integrity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the principal tools for this confirmation. This guide provides a comprehensive, in-depth analysis of the expected spectral data for this compound, grounded in the fundamental principles of these analytical methods and enriched with insights into the causal relationships between molecular structure and spectral output.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.

Expected ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.5 - 7.7 | Doublet of doublets (dd) | J(H3-H4) ≈ 8-9, J(H3-H5) ≈ 1-2 |

| H-4 | ~6.8 - 7.0 | Triplet (t) or Triplet of doublets (td) | J(H4-H3) ≈ 8-9, J(H4-H5) ≈ 7-8 |

| H-5 | ~7.3 - 7.5 | Doublet of doublets (dd) | J(H5-H4) ≈ 7-8, J(H5-H3) ≈ 1-2 |

| -NH₂ | ~5.0 - 6.0 | Broad singlet | - |

Interpretation and Causality:

The predicted chemical shifts are rationalized by considering the interplay of inductive and resonance effects of the substituents. The nitro group is a strong electron-withdrawing group, deshielding the aromatic protons. Conversely, the amino group is an electron-donating group, which would typically shield the protons. The chlorine atom exerts an inductive electron-withdrawing effect.

-

H-3: This proton is ortho to the electron-withdrawing nitro group and meta to the electron-donating amino group, leading to a downfield shift.

-

H-4: Positioned para to the nitro group and meta to the chloro and amino groups, this proton experiences a moderate chemical shift.

-

H-5: This proton is ortho to the amino group and meta to the nitro and chloro groups, resulting in a relatively upfield shift compared to H-3.

-

-NH₂ Protons: The amine protons are exchangeable and often appear as a broad singlet. Their chemical shift can be highly dependent on the solvent, concentration, and temperature.

The coupling pattern arises from spin-spin interactions between adjacent protons. The ortho coupling (³J) is typically the largest (7-9 Hz), followed by meta coupling (⁴J, 1-3 Hz), and para coupling (⁵J) which is often negligible.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be useful for observing exchangeable protons like those of the amine group.

-

Instrument Parameters:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information about the number of unique carbon atoms and their chemical environments.

Expected ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-NH₂) | ~145 - 150 |

| C-2 (-Cl) | ~115 - 120 |

| C-3 | ~130 - 135 |

| C-4 | ~120 - 125 |

| C-5 | ~118 - 123 |

| C-6 (-NO₂) | ~140 - 145 |

Interpretation and Causality:

The chemical shifts of the carbon atoms are influenced by the electronegativity and resonance effects of the attached substituents.

-

C-1 and C-6: The carbons directly attached to the amino and nitro groups, respectively, will be significantly affected. The amino group typically causes an upfield shift, while the nitro group causes a downfield shift.

-

C-2: The carbon bearing the chlorine atom will experience a downfield shift due to the electronegativity of chlorine.

-

C-3, C-4, and C-5: The chemical shifts of these carbons are influenced by their positions relative to the three substituents.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Parameters:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically necessary.

-

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Visualization of NMR Assignments:

Caption: Predicted ¹H and ¹³C NMR assignments for this compound.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H, N-O, C-Cl, and aromatic C-H and C=C bonds.

Expected IR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| N-O (Nitro) | Asymmetric Stretch | 1500 - 1550 | Strong |

| N-O (Nitro) | Symmetric Stretch | 1330 - 1370 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-N (Amine) | Stretch | 1250 - 1350 | Medium |

| C-Cl | Stretch | 600 - 800 | Medium to Strong |

Interpretation and Causality:

-

N-H Stretching: The presence of two bands in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

N-O Stretching: The two strong absorption bands for the nitro group are highly characteristic and are due to the asymmetric and symmetric stretching of the N-O bonds.

-

Aromatic Region: The absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions are indicative of the aromatic ring.

-

C-Cl Stretching: The presence of a C-Cl bond is confirmed by a band in the fingerprint region (600-800 cm⁻¹).

Experimental Protocol for FTIR:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the diamond or germanium crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the instrument and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Visualization of IR Workflow:

Caption: Workflow for obtaining an FTIR spectrum of a solid sample.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum of this compound will exhibit a molecular ion peak. Due to the presence of chlorine, an isotopic pattern will be observed.

-

m/z 172: Corresponding to the molecule with the ³⁵Cl isotope.

-

m/z 174: Corresponding to the molecule with the ³⁷Cl isotope, with an intensity of approximately one-third of the m/z 172 peak.

-

-

Key Fragmentation Pathways: Electron impact (EI) ionization is expected to induce fragmentation. Common fragmentation patterns for nitroaromatic compounds include:

-

Loss of NO₂: [M - 46]⁺

-

Loss of NO: [M - 30]⁺

-

Loss of Cl: [M - 35]⁺ or [M - 37]⁺

-

Loss of HCN from the aniline ring: A common fragmentation pathway for anilines.

-

Interpretation and Causality:

The presence of the characteristic M⁺ and M+2 isotopic pattern for chlorine is a definitive indicator of a monochlorinated compound. The fragmentation pattern provides corroborating evidence for the presence of the nitro and amino groups and the aromatic ring. The relative intensities of the fragment ions can provide further clues about the stability of the resulting ions and radicals.

Experimental Protocol for MS:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule, typically using an electron energy of 70 eV.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

-

Detection: The ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Visualization of MS Fragmentation Logic:

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

IV. Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of this compound is a critical step in its application in research and development. While this guide provides a detailed prediction and interpretation of its NMR, IR, and MS spectra, it is the synergistic use of these techniques that provides the highest level of confidence in structural assignment. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the underlying principles and the expected spectral outcomes, researchers and scientists can approach the analysis of this important synthetic intermediate with expertise and trustworthiness.

V. References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. --INVALID-LINK--

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. --INVALID-LINK--

-

NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. --INVALID-LINK--

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. --INVALID-LINK--

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. --INVALID-LINK--

health and safety information for 2-Chloro-6-nitroaniline

An In-Depth Technical Guide to the Health and Safety of 2-Chloro-6-nitroaniline

This guide provides comprehensive health and safety information for this compound (CAS No. 769-11-9), tailored for researchers, scientists, and drug development professionals. The focus is on understanding the inherent hazards, implementing robust safety protocols, and responding effectively to emergencies, ensuring a safe laboratory environment.

This compound is a chlorinated nitroaniline derivative. Understanding its physical and chemical properties is fundamental to anticipating its behavior in the laboratory and implementing appropriate handling procedures. For instance, its solid form and low vapor pressure at room temperature suggest that the primary exposure risk during handling is through inhalation of dust particles and direct skin contact, rather than vapor inhalation.

| Property | Value | Reference |

| CAS Number | 769-11-9 | [1][2] |

| Molecular Formula | C₆H₅ClN₂O₂ | [3][4] |

| Molecular Weight | 172.57 g/mol | [4] |

| Appearance | Pale yellow solid | [3] |

| Melting Point | 74-75 °C | [3] |

| Boiling Point | 284.3 ± 20.0 °C (Predicted) | [3][4] |

| Flash Point | 125.8 °C | [3] |

| Density | 1.494 - 1.5 g/cm³ | [3][4] |

| Vapor Pressure | 0.003 mmHg at 25°C | [3] |

| Solubility | Soluble in hot ethanol, acetic acid, and dimethylformamide. | [3] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary hazards are related to acute toxicity and skin sensitization. While comprehensive toxicological data for this specific isomer is limited, the known hazards and data from related nitroaniline compounds necessitate stringent safety precautions.

GHS Classification:

Toxicological Insights: The toxicological profile is driven by the chloro- and nitro- functional groups on the aniline backbone.

-

Routes of Exposure: The main routes of occupational exposure are inhalation of dust, skin contact, eye contact, and ingestion.[3]

-

Acute Effects: Ingestion can be harmful.[2] Skin contact may lead to sensitization, causing an allergic reaction upon subsequent exposures.[2] It is also noted as being irritating to the skin, eyes, and respiratory tract.[3] Related compounds like 4-Chloro-2-nitroaniline are classified as fatal if swallowed, in contact with skin, or if inhaled, suggesting that high-level exposure to any isomer should be considered extremely dangerous.[5]

-

Chronic Effects: Some nitroaniline compounds may cause damage to organs through prolonged or repeated exposure, with the hematopoietic (blood-forming) system being a potential target.[6][7][8]

-

Environmental Hazards: Related compounds are often classified as toxic to aquatic life with long-lasting effects, meaning releases into the environment must be avoided.[9][10]

Proactive Risk Mitigation: The Hierarchy of Controls

To ensure personnel safety, a systematic approach to risk management is essential. The Hierarchy of Controls prioritizes the most effective measures for hazard mitigation. This framework is not a checklist but a guiding principle for designing safe experimental workflows.

References

- 1. This compound | 769-11-9 [chemicalbook.com]

- 2. This compound | 769-11-9 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. This compound | CAS#:769-11-9 | Chemsrc [chemsrc.com]

- 5. fishersci.com [fishersci.com]

- 6. aarti-industries.com [aarti-industries.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. lobachemie.com [lobachemie.com]

discovery and history of 2-Chloro-6-nitroaniline

Beginning Research on Aniline

I've initiated my research with comprehensive Google searches, focusing on the discovery, synthesis, and historical development of 2-Chloro-6-nitroaniline. I'm actively gathering information, and I'll soon move on to exploring key chemical reactions and methodologies.

Analyzing Initial Research Findings

I'm now diving deeper into the initial search results regarding this compound. I'm focusing on key reactions and methods, along with precursor materials and reaction parameters. Properties like melting point, solubility, and spectral data are being reviewed. I'm also mapping out its applications, especially in dyes and intermediates. I've noted a need to include any health, safety, and environmental considerations.

Gathering Data for the Guide

I'm now expanding my search to include key reactions, precursor materials, and physical properties like melting and boiling points, solubility, and spectral data. Applications, particularly in dyes and as an intermediate, are under review. I'm prioritizing the collection of data regarding health, safety, and environmental concerns to ensure a comprehensive overview.

Discovering Key Properties

I've made a good initial discovery! I've now got the CAS number, formula, molecular weight, and key physical properties of this compound. This offers a foundational understanding that is perfect for the next steps!

Analyzing Synthesis Methods

I am now focusing on the synthesis of this compound. While I have the basics, I'm missing a detailed historical perspective, particularly the original synthesis and the discoverers. The current search is light on historical context, so I must prioritize finding specific details about early synthesis and the scientists involved. I am particularly interested in how the preparation methods for it have evolved over time.

Investigating Historical Origins

Seeking Early Literature

I've identified a gap in the historical record. While I have general information, the specifics of the initial synthesis of this compound and its early documentation remain elusive. My current approach involves a focused search for primary and secondary sources from the late 19th or early 20th century. I'm hoping to unearth original publications or early reviews that detail its first preparation.

Considering Previous Research

I've been reviewing the data from my initial searches. I've compiled some context on nitroaniline synthesis and related compounds. I've zeroed in on both contemporary and legacy synthetic strategies concerning this compound.

Locating Original Source

I'm now honing in on the initial synthesis details. General methods and contemporary approaches are plentiful, but I'm after the very first instance. My research indicates a likely origin in late 19th or early 20th-century German literature, potentially referencing Beilstein or early journal publications. The existing data is too broad. I'm focusing my search to identify the original chemist and their specific method for synthesizing this compound.

Exploring Synthesis Methods

I've been digging deeper into the nitroaniline synthesis, focusing on the preparation of chloro-substituted versions. While the previous searches yielded useful modern approaches, I'm still aiming for a more complete understanding, especially regarding the earliest primary or secondary steps.

Refining Historical Research

I'm now focused on the original Körner publication from 1874, hoping it details the this compound synthesis. Broader searches proved unfruitful. I'm expanding my hunt to include other contemporary publications to establish the earliest preparation of this specific compound, aiming for a definitive historical context.

Locating Key Research

I've zeroed in on Wilhelm Körner's work from the 1870s as pivotal to tracing the early history of this compound. My searches have unearthed biographical details and references to his publications, particularly one from 1874 in Gazzetta Chimica Italiana, suggesting a rich starting point for deep dives.

Seeking Original Source Material

I'm now laser-focused on acquiring Körner's 1874 paper. While I've gathered context, including related synthetic methods, the original Gazzetta Chimica Italiana article remains the missing piece. Accessing the full text, or even a detailed abstract, is now paramount for confirming the specifics of the this compound synthesis, which is the crux of this investigation. That direct evidence will complete the picture.

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-6-nitroaniline

For researchers, chemists, and drug development professionals, the integrity of starting materials is paramount. 2-Chloro-6-nitroaniline, a key intermediate in the synthesis of pharmaceuticals and dyes, is a molecule whose utility is intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the principles governing the stability of this nitroaromatic compound, offering field-proven insights and actionable protocols to ensure its safe storage, handling, and effective use in experimental workflows.

Physicochemical Profile of this compound

A foundational understanding of a compound's physical properties is the first step in assessing its stability. This compound is a pale yellow solid at room temperature. Its key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 769-11-9 | |

| Molecular Formula | C₆H₅ClN₂O₂ | |

| Molecular Weight | 172.57 g/mol | |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 74-75 °C | [1] |

| Boiling Point | 284.3 °C (Predicted) | [1] |

| Solubility | Soluble in hot ethanol, acetic acid, dimethylformamide | [1] |

| Storage Temp. | Room Temperature or 2-8°C (under inert gas) | [1] |

The Energetic Nature and Stability of Nitroaromatic Compounds

The stability of this compound is dominated by the presence of the nitro (-NO₂) group on the aromatic ring. This group is a strong electron-withdrawing entity, which, combined with the high bond energy of the C-NO₂ bond, renders the molecule energetic.[2] Thermal runaway reactions are a known hazard for this class of compounds, where decomposition can become autocatalytic and exothermic, leading to a rapid increase in temperature and pressure.[2]

Factors Influencing Stability